Tat-NR2B9c - 500992-11-0

Tat-NR2B9c

Catalog Number: EVT-242392
CAS Number: 500992-11-0
Molecular Formula: C105H188N42O30
Molecular Weight: 2518.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Source: Tat-NR2B9c is a synthetic peptide derived from the nine C-terminal residues of the N-methyl-D-aspartate receptor (NMDAR) subunit NR2B. It is fused to the trans-activator of transcription (Tat) protein transduction domain from the human immunodeficiency virus (HIV-1), allowing it to cross the blood-brain barrier and enter cells. []

Classification: Tat-NR2B9c is categorized as a cell-penetrating peptide (CPP) due to its ability to facilitate cellular uptake. It is also classified as a postsynaptic density protein 95 (PSD-95) inhibitor because it disrupts the interaction between PSD-95 and the NR2B subunit of the NMDAR. []

Role in Scientific Research: Tat-NR2B9c has been extensively investigated as a potential neuroprotective agent in various models of neurological disorders, including stroke, traumatic brain injury, and Huntington's disease. Its ability to interfere with specific protein-protein interactions in the NMDAR signaling complex has made it a valuable tool for elucidating the molecular mechanisms underlying excitotoxicity and neuronal cell death. [, , , ]

Future Directions

1. Optimization of Delivery Methods: Further research is needed to optimize the delivery of Tat-NR2B9c to the brain. Novel formulations and delivery strategies could potentially enhance its efficacy and therapeutic potential. [, , ]

2. Investigation of Long-Term Effects: Long-term studies are necessary to fully evaluate the safety and efficacy of Tat-NR2B9c in chronic neurological conditions. This will help determine its suitability for long-term treatment strategies. []

3. Exploration of Additional Applications: Given its role in NMDAR signaling, Tat-NR2B9c could be investigated for its therapeutic potential in other neurological disorders where excitotoxicity plays a role, such as Alzheimer's disease or epilepsy. [, ]

4. Combination Therapies: Research into combining Tat-NR2B9c with other neuroprotective agents could lead to synergistic effects and improved treatment outcomes. []

5. Elucidation of Specific Mechanisms: Further research is needed to fully elucidate the specific mechanisms by which Tat-NR2B9c exerts its neuroprotective effects. This will contribute to a better understanding of the complexities of NMDAR signaling and neuronal survival. []

Polyarginine R18

Compound Description: Polyarginine R18 (R18) is a cell-penetrating peptide composed of 18 arginine residues. Like Tat-NR2B9c, it exhibits neuroprotective properties in animal models of stroke. R18 has shown efficacy in reducing infarct volume and improving functional outcomes in both permanent and transient middle cerebral artery occlusion (MCAO) models.

Relevance: While both R18 and Tat-NR2B9c demonstrate neuroprotective effects in stroke models, their mechanisms of action might differ. R18's neuroprotective effect is attributed to its cell-penetrating ability and potential influence on multiple cellular pathways, whereas Tat-NR2B9c specifically targets the interaction between N-methyl-D-aspartate receptors (NMDARs) and postsynaptic density protein-95 (PSD-95).

Polyarginine R18D

Compound Description: R18D is the D-enantiomer of R18, possessing similar neuroprotective effects in stroke models. It has demonstrated efficacy in reducing infarct volume and improving functional outcomes in an endothelin-1-induced MCAO model.

NR2B9c

Compound Description: NR2B9c is a nine-amino acid peptide corresponding to the C-terminal sequence of the NMDAR subunit NR2B. It can disrupt the interaction between PSD-95 and NMDARs, thereby reducing excitotoxicity.

Relevance: NR2B9c is the pharmacologically active component of Tat-NR2B9c. Tat-NR2B9c is a fusion peptide consisting of NR2B9c linked to the cell-penetrating peptide Tat, which facilitates NR2B9c's entry into cells and across the blood-brain barrier.

Tat-N-dimer

Compound Description: Tat-N-dimer is another peptide designed to inhibit the PSD-95-NMDAR interaction, exhibiting a higher binding affinity than Tat-NR2B9c. It comprises a dimeric form of the NR2B9c peptide conjugated to the Tat peptide for cell penetration.

MK-801

Compound Description: MK-801 is a non-competitive antagonist of NMDARs. It blocks the ion channel of the receptor, preventing glutamate-induced excitotoxicity.

Relevance: While both MK-801 and Tat-NR2B9c provide neuroprotection in stroke models, their mechanisms differ. MK-801 directly blocks NMDAR activity, whereas Tat-NR2B9c selectively disrupts the interaction between NMDARs and PSD-95, leaving the receptor's glutamate binding site unaffected.

Ro 25-6981

Compound Description: Ro 25-6981 acts as a selective antagonist for NR2B-containing NMDARs, blocking their activity and downstream excitotoxic signaling.

Relevance: Ro 25-6981 and Tat-NR2B9c both target NR2B-containing NMDARs, but with distinct mechanisms. Ro 25-6981 directly inhibits NR2B-containing receptors, whereas Tat-NR2B9c disrupts the interaction between NR2B-containing NMDARs and PSD-95, thereby influencing downstream signaling pathways.

Source and Classification

Tat-NR2B9c is classified as a cell-penetrating peptide and a PSD-95 inhibitor. It is synthesized through solid-phase synthesis or recombinant methods, allowing for high purity and specificity in its application. The compound has been studied for its potential therapeutic effects in neurological conditions, particularly those involving excitotoxicity and synaptic dysfunction.

Synthesis Analysis

Methods

The synthesis of Tat-NR2B9c can be achieved through various methods, including:

  • Solid-phase peptide synthesis: This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves coupling reactions followed by deprotection steps.
  • Recombinant DNA technology: This method involves cloning the gene encoding Tat-NR2B9c into an expression vector, followed by transformation into host cells for protein expression. The peptide is then purified using chromatographic techniques.

Technical Details

The synthesis typically requires careful control of conditions such as temperature, pH, and concentration of reagents. For example, formulations may include histidine and trehalose to stabilize the peptide during lyophilization and reconstitution processes .

Molecular Structure Analysis

Structure

Tat-NR2B9c consists of a sequence derived from the NR2B subunit of the NMDA receptor, fused with the Tat peptide. The structure allows it to interact with specific protein targets within neuronal cells.

Data

The molecular weight of Tat-NR2B9c is approximately 1,500 Da. Its structure includes essential functional groups that facilitate binding to PSD-95 and other intracellular targets. Analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy are used to confirm its structure and purity.

Chemical Reactions Analysis

Reactions

Tat-NR2B9c primarily engages in protein-protein interactions, particularly with PSD-95. This interaction disrupts the normal signaling pathways associated with NMDA receptor activation.

Technical Details

The binding affinity of Tat-NR2B9c to PSD-95 has been characterized using techniques such as surface plasmon resonance and fluorescence resonance energy transfer. These methods provide insights into the kinetics and thermodynamics of the interaction, essential for understanding its mechanism of action.

Mechanism of Action

Tat-NR2B9c operates by inhibiting PSD-95 interactions with NMDA receptors, thereby modulating synaptic transmission and plasticity. This inhibition can lead to reduced excitotoxicity in neuronal cells, making it a candidate for therapeutic intervention in conditions like stroke or traumatic brain injury.

Process

The mechanism involves:

  1. Cellular uptake: The Tat peptide facilitates entry into cells via endocytosis or direct membrane translocation.
  2. Target engagement: Once inside, Tat-NR2B9c binds to PSD-95, disrupting its interactions with NMDA receptors.
  3. Functional outcomes: This disruption leads to altered calcium signaling and reduced neuronal death during excitotoxic events .
Physical and Chemical Properties Analysis

Physical Properties

Tat-NR2B9c is typically presented as a lyophilized powder that can be reconstituted in aqueous solutions. It exhibits good solubility in physiological buffers.

Chemical Properties

  • Stability: The compound is stable under lyophilization but may require specific pH conditions (typically between 6-7) for optimal activity.
  • Storage: It should be stored at low temperatures to maintain stability over time .
Applications

Tat-NR2B9c has significant potential in scientific research and clinical applications:

  • Neurological research: It is used to study synaptic plasticity and neuroprotection mechanisms.
  • Therapeutic development: Ongoing studies investigate its efficacy in treating conditions such as ischemic stroke, traumatic brain injuries, and neurodegenerative diseases due to its ability to mitigate excitotoxic damage .
Introduction to Tat-NR2B9c

Historical Context and Discovery

The development of Tat-NR2B9c emerged from groundbreaking research into the molecular organization of postsynaptic density complexes. In 1999, Tymianski's team first established that PSD-95 couples NMDA receptors to neuronal nitric oxide synthase (nNOS), creating a dedicated excitotoxicity pathway [10]. This foundational work inspired the rational design of a peptide inhibitor targeting this death-signaling complex. The key breakthrough came in 2002 when Aarts et al. reported that fusion of the NR2B C-terminus to the Tat transduction domain produced a cell-permeable compound (Tat-NR2B9c) that reduced ischemic brain damage by 40% in rats without blocking physiological NMDA receptor activity [6] [10].

Table 1: Key Milestones in Tat-NR2B9c Development

YearMilestoneSignificance
1999PSD-95/nNOS/NMDA receptor complex characterizationIdentified therapeutic target for excitotoxicity
2002First report of Tat-NR2B9c neuroprotection40% infarct reduction in rat MCAO model
2008Efficacy in permanent ischemia modelsDemonstrated clinical relevance for thrombotic stroke
2012Primate neuroprotection confirmation55-70% infarct reduction in gyrencephalic brains
2012ENACT phase 2 clinical trialFirst successful neuroprotection trial in humans

The translational potential of Tat-NR2B9c was solidified in 2012 when Cook et al. addressed a critical limitation of previous neuroprotectants by demonstrating efficacy in gyrencephalic (folded-brain) primates. This study showed 55% infarct reduction at 24 hours and 70% reduction at 30 days post-MCAO, alongside improved neurobehavioral outcomes [10]. This unprecedented success in a biologically relevant model paved the way for human trials. The landmark ENACT (Evaluating Neuroprotection in Aneurysm Coiling Therapy) phase 2 trial demonstrated that Tat-NR2B9c reduced iatrogenic ischemic lesions in patients undergoing endovascular repair of brain aneurysms, marking the first clinically successful neuroprotectant in stroke therapy [2] [10].

Structural and Functional Characterization

Tat-NR2B9c features a modular design that integrates distinct functional domains. The N-terminal Tat segment (residues 1-11: YGRKKRRQRRR) enables rapid cellular internalization, while the C-terminal NR2B9c domain (residues 12-20: KLSSIESDV) contains the critical -ESDV motif that binds PDZ domains on PSD-95 [3] [8]. This structural configuration allows the peptide to competitively inhibit protein-protein interactions between NMDA receptors and downstream signaling effectors.

Biochemical characterization reveals exceptional binding specificity for PSD-95 PDZ domains. The peptide exhibits a 100-fold greater affinity for PDZ domain 2 (EC₅₀ = 6.7 nM) compared to PDZ domain 1 (EC₅₀ = 670 nM) [3] [7]. This selective interaction disrupts:

  • NMDAR-PSD-95 complexes: IC₅₀ values of 0.5 μM (NR2A) and 8 μM (NR2B) [3]
  • PSD-95-nNOS interactions: IC₅₀ ≈ 0.2 μM [3] [7]
  • PSD-95-neuroligin complexes: Additional pathway for synaptic stabilization [7]

Table 2: Structural and Functional Properties of Tat-NR2B9c

PropertyValueSignificance
Molecular Weight2518.88 g/molFacilitates blood-brain barrier penetration
Amino Acid SequenceYGRKKRRQRRRKLSSIESDVTat domain + NR2B C-terminal motif
PSD-95 PDZ2 Affinity (EC₅₀)6.7 nMHigh-affinity target engagement
Solubility100 mg/mL in waterSuitable for intravenous formulation
Key Interactions DisruptedNR2A-PSD95, NR2B-PSD95, nNOS-PSD95Multi-pathway neuroprotection

The molecular mechanism involves steric hindrance of PDZ domain interactions rather than direct receptor blockade. This was elegantly demonstrated by experiments showing Tat-NR2B9c does not affect NMDA-induced calcium influx (a measure of receptor function) while completely preventing downstream excitotoxic signaling [1] [6]. This distinction is crucial for maintaining physiological glutamatergic transmission while inhibiting pathological signaling cascades.

Role in Neuroprotection: From Bench to Preclinical Studies

Tat-NR2B9c exerts neuroprotection through multimodal mechanisms targeting convergent excitotoxicity pathways:

Core Mechanisms of Action

  • nNOS uncoupling: Prevents NMDA receptor-mediated nitric oxide (NO) overproduction, reducing peroxynitrite formation and oxidative damage [1] [6]
  • NADPH oxidase inhibition: Blocks NMDA-induced activation of neuronal NOX2, suppressing superoxide production (75% reduction at 0.5 μM) [1]
  • Dual radical prevention: Simultaneously inhibits NO and superoxide generation, preventing peroxynitrite formation and subsequent DNA damage [1] [6]
  • Blood-brain barrier stabilization: Downregulates matrix metalloprotease-9 (MMP-9) while upregulating endothelial nitric oxide synthase (eNOS) to preserve vascular integrity after ischemia [4]

Preclinical Efficacy Across Models

Cerebral Ischemia StudiesIn transient middle cerebral artery occlusion (tMCAO) models, Tat-NR2B9c (3-10 nmol/g IV) demonstrates:

  • 40-70% reduction in infarct volume across rodent and primate models [3] [10]
  • Preservation of penumbral tissue without altering cerebral blood flow [10]
  • Functional improvement on neurobehavioral tests even when administered 3 hours post-occlusion [4] [10]

Traumatic Brain Injury ApplicationsNovel nanoparticle formulations (CC-TN-APNPs) significantly enhance brain delivery:

  • 30nm spherical particles with CCAQK surface conjugation show superior injured-brain targeting [2]
  • Improve pharmacokinetics and therapeutic benefits in controlled cortical impact models [2]
  • Restore motor function (Rotarod test) and reduce anxiety behaviors (Elevated Plus Maze) [2]

Emerging Therapeutic Applications

  • Cocaine use disorder: Attenuates reinstatement of drug-seeking behavior by reducing GluN2B/PSD-95 complexes in ventral hippocampus [9]
  • Blood-brain barrier protection: Maintains integrity after ischemia by modulating MMP-9 and eNOS pathways [4]

Table 3: In Vivo Efficacy of Tat-NR2B9c in Neurological Injury Models

Disease ModelKey FindingsProposed Mechanism
Transient MCAO (rat)70% infarct reduction; improved neuroscorePSD-95/nNOS uncoupling
Permanent MCAO (rat)40% infarct reductionNOX2 pathway inhibition
Controlled cortical impact (mouse)Motor function recovery; reduced neuronal deathEnhanced nanoparticle delivery to injured tissue
Cocaine reinstatement (rat)60% reduction in active lever pressesDisruption of ventral hippocampal GluN2B/PSD-95 complexes
Endovascular repair (human)Fewer iatrogenic strokes in phase 2 trialMulti-pathway neuroprotection

The translational significance of Tat-NR2B9c was confirmed in the ENACT phase 2 trial, where it reduced iatrogenic ischemic lesions during endovascular aneurysm repair. This landmark study demonstrated that patients receiving Tat-NR2B9c had fewer strokes detected by MRI, with more pronounced benefits in those with ruptured aneurysms [2] [10]. These findings validate both the compound's mechanism and the preclinical models used in its development, restoring credibility to neuroprotection as a viable therapeutic strategy.

Properties

CAS Number

500992-11-0

Product Name

Tat-NR2B9c

IUPAC Name

(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C105H188N42O30

Molecular Weight

2518.9 g/mol

InChI

InChI=1S/C105H188N42O30/c1-7-55(6)80(98(175)140-69(34-36-77(154)155)92(169)143-72(50-148)95(172)142-71(48-78(156)157)94(171)146-79(54(4)5)99(176)177)147-97(174)74(52-150)145-96(173)73(51-149)144-93(170)70(46-53(2)3)141-90(167)62(22-10-13-39-108)133-85(162)63(24-15-41-124-101(113)114)135-87(164)65(26-17-43-126-103(117)118)136-88(165)66(27-18-44-127-104(119)120)138-91(168)68(33-35-75(110)152)139-89(166)67(28-19-45-128-105(121)122)137-86(163)64(25-16-42-125-102(115)116)134-84(161)61(21-9-12-38-107)132-83(160)60(20-8-11-37-106)131-82(159)59(23-14-40-123-100(111)112)130-76(153)49-129-81(158)58(109)47-56-29-31-57(151)32-30-56/h29-32,53-55,58-74,79-80,148-151H,7-28,33-52,106-109H2,1-6H3,(H2,110,152)(H,129,158)(H,130,153)(H,131,159)(H,132,160)(H,133,162)(H,134,161)(H,135,164)(H,136,165)(H,137,163)(H,138,168)(H,139,166)(H,140,175)(H,141,167)(H,142,172)(H,143,169)(H,144,170)(H,145,173)(H,146,171)(H,147,174)(H,154,155)(H,156,157)(H,176,177)(H4,111,112,123)(H4,113,114,124)(H4,115,116,125)(H4,117,118,126)(H4,119,120,127)(H4,121,122,128)/t55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,79-,80-/m0/s1

InChI Key

XWQVQFBTSBCKLI-FKXNDIMNSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N

Synonyms

NA-1

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.